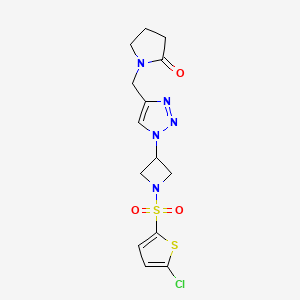

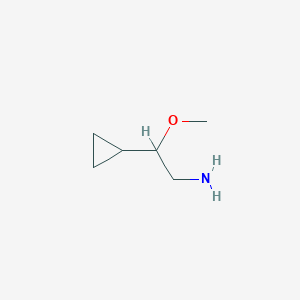

![molecular formula C21H15N3O2S B2398419 2-((1,1-二氧化-4-苯基-2H-苯并[e][1,2,3]噻二嗪-2-基)甲基)苯甲腈 CAS No. 1428359-09-4](/img/structure/B2398419.png)

2-((1,1-二氧化-4-苯基-2H-苯并[e][1,2,3]噻二嗪-2-基)甲基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile” is a chemical compound that belongs to the class of benzothiadiazine-1,1-dioxides . The benzothiadiazine-1,1-dioxide scaffold has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

科学研究应用

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring exhibits promising antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. The compound’s mechanism of action involves disrupting microbial cell membranes or interfering with essential metabolic pathways .

Antiviral Potential

Studies have investigated the antiviral activity of this compound. It may inhibit viral replication or entry into host cells. Further research is needed to identify specific viral targets and optimize its efficacy .

Antihypertensive Properties

Certain derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have shown potential as antihypertensive agents. These compounds may modulate blood pressure by interacting with relevant receptors or enzymes .

Antidiabetic Effects

Explorations into the compound’s impact on glucose metabolism and insulin sensitivity have revealed antidiabetic properties. It could be a valuable lead for developing novel antidiabetic drugs .

Anticancer Activity

Researchers have investigated the compound’s effects on cancer cells. It may interfere with tumor growth, angiogenesis, or metastasis. Specific derivatives may exhibit selective cytotoxicity against cancer cells .

KATP Channel Activation

The compound has been studied as a potential activator of KATP (ATP-sensitive potassium) channels. These channels play a crucial role in cellular homeostasis and may impact cardiovascular health .

AMPA Receptor Modulation

Certain derivatives act as positive allosteric modulators of AMPA receptors. These receptors are involved in synaptic transmission and memory formation. The compound’s interaction with AMPA receptors warrants further investigation .

作用机制

Target of Action

The primary target of this compound is the AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a lipid kinase, involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Mode of Action

The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. It also acts as an inhibitor of PI3Kδ , thereby affecting the PI3K/AKT/mTOR pathway .

Biochemical Pathways

The compound’s action on AMPA receptors can affect various neurological pathways, potentially influencing cognitive function, memory, and learning. Its inhibitory action on PI3Kδ affects the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Result of Action

The modulation of AMPA receptors can lead to enhanced synaptic transmission, potentially improving cognitive function . The inhibition of PI3Kδ can lead to altered cell growth and survival, which could have implications in conditions like cancer .

属性

IUPAC Name |

2-[(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c22-14-17-10-4-5-11-18(17)15-24-23-21(16-8-2-1-3-9-16)19-12-6-7-13-20(19)27(24,25)26/h1-13H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQTGHIXHHIFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

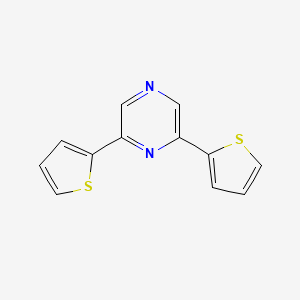

![6-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2398337.png)

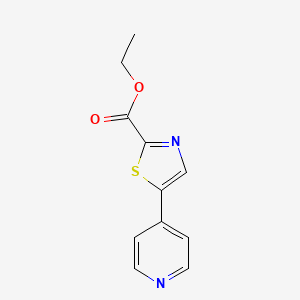

![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)

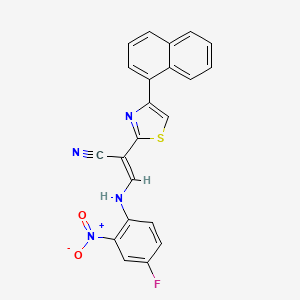

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)

![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)

![N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2398349.png)

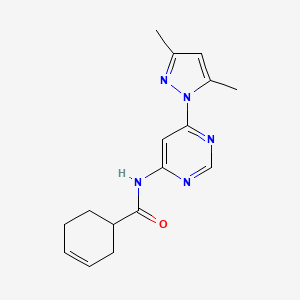

![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)